molecular formula C23H29NO8 B11166330 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

Cat. No.: B11166330
M. Wt: 447.5 g/mol
InChI Key: DEQQLBLPCLYGMH-KRWDZBQOSA-N
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Description

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanedioic acid is a complex organic compound characterized by its unique structure, which includes a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanedioic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core This core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • 2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

Compared to similar compounds, 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanedioic acid is unique due to its additional acetamido and butanedioic acid functionalities. These groups enhance its reactivity and potential for forming diverse chemical derivatives, making it more versatile for various applications.

Properties

Molecular Formula

C23H29NO8

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid

InChI

InChI=1S/C23H29NO8/c1-4-5-6-7-8-16-13(2)15-9-10-18(14(3)21(15)32-23(16)30)31-12-19(25)24-17(22(28)29)11-20(26)27/h9-10,17H,4-8,11-12H2,1-3H3,(H,24,25)(H,26,27)(H,28,29)/t17-/m0/s1

InChI Key

DEQQLBLPCLYGMH-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O)C)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC(CC(=O)O)C(=O)O)C)OC1=O)C

Origin of Product

United States

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